![molecular formula C18H33N3 B12637820 2',2',5,6',6',7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]](/img/structure/B12637820.png)
2',2',5,6',6',7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[33113,7]decane-2,4’-piperidine] is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro linkage and ensure the correct placement of methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] exerts its effects involves its interaction with molecular targets. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Diethyl-2’,2’,6’,6’-tetramethyl-6H-spiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidin]-6-one
- 8,8’-Bis(diphenylphosphino)-3,3’,4,4’-tetrahydro-4,4,4’,4’,6,6’-hexamethyl-2,2’-spirobi[2H-1-benzopyran]
Uniqueness
2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] stands out due to its specific arrangement of methyl groups and the spiro linkage, which confer unique chemical properties and potential applications. Its structure allows for specific interactions that may not be possible with other similar compounds.
Eigenschaften
Molekularformel |
C18H33N3 |
|---|---|
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
2',2',5,6',6',7-hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine] |
InChI |
InChI=1S/C18H33N3/c1-14(2)7-18(8-15(3,4)19-14)20-10-16(5)9-17(6,12-20)13-21(18)11-16/h19H,7-13H2,1-6H3 |
InChI-Schlüssel |
SAIYXXJWDQAUCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CC(N1)(C)C)N3CC4(CC(C3)(CN2C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)
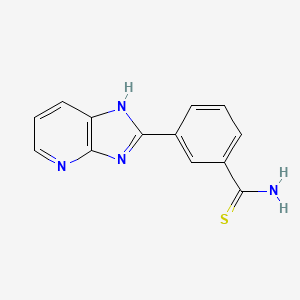

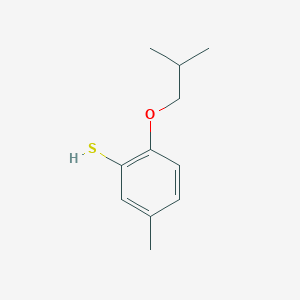

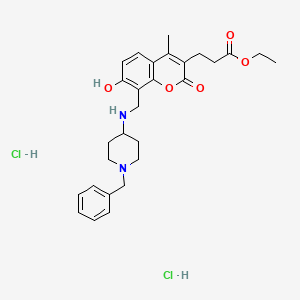
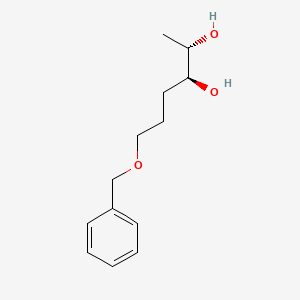

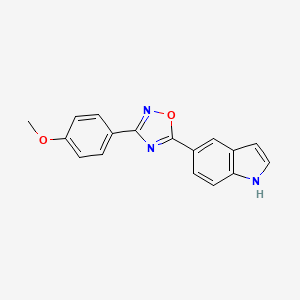
![Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B12637787.png)
![9,10-Dimethyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12637789.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate](/img/structure/B12637803.png)
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)-](/img/structure/B12637806.png)
